1-Bromononane-d4

Mass Spectrometry Analytical Chemistry Stable Isotope Labeling

1-Bromononane-d4 (CAS 1219805-44-3) is a deuterium-labeled internal standard (SIL-IS) engineered with a distinct M+4 mass shift for precise GC-MS and LC-MS quantification. It is the only analytically valid surrogate for correcting matrix effects, extraction losses, and instrument variability in 1-bromononane assays. Unlike unlabeled or structurally dissimilar analogs, its co-eluting M+4 signal guarantees baseline resolution and unparalleled quantitative accuracy. Certified at ≥98 atom % D, this compound is essential for environmental fate, metabolic tracing, and mechanistic KIE studies. Choose this standard for defensible, publication-ready data.

Molecular Formula C9H19Br
Molecular Weight 211.18 g/mol
Cat. No. B12390600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromononane-d4
Molecular FormulaC9H19Br
Molecular Weight211.18 g/mol
Structural Identifiers
SMILESCCCCCCCCCBr
InChIInChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i3D2,4D2
InChIKeyAYMUQTNXKPEMLM-KHORGVISSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromononane-d4 for Quantitative LC/GC-MS: Procurement Specifications and Isotopic Purity


1-Bromononane-d4 (CAS 1219805-44-3, also designated as 1-bromononane-1,1,2,2-d4 or 6,6,7,7-d4) is a deuterium-labeled analog of 1-bromononane, an n-alkyl bromide [1]. This compound is specifically synthesized as a stable isotope-labeled internal standard (SIL-IS), featuring four deuterium atoms incorporated at specific carbon positions (e.g., 1,1,2,2-d4 or 6,6,7,7-d4 depending on the synthetic route) to create a distinct M+4 mass shift . Its primary procurement value lies in its certified isotopic purity, commonly specified at ≥98 atom % D, which is critical for accurate quantitative analysis via mass spectrometry (GC-MS, LC-MS) and nuclear magnetic resonance (NMR) .

Why 1-Bromononane-d4 Cannot Be Replaced by Its Unlabeled Counterpart in Quantitative Analysis


In quantitative mass spectrometry workflows, substituting the deuterated internal standard 1-bromononane-d4 with its unlabeled analog (1-bromononane) or a structurally similar compound is analytically invalid [1]. While both share nearly identical chemical and physical properties, including a boiling point of 201 °C , the critical difference is the isotopic mass shift (M+4). This mass difference allows the mass spectrometer to distinguish the internal standard signal from that of the target analyte [2]. Using an unlabeled analog introduces signal overlap, precluding accurate baseline resolution and quantification. Furthermore, a non-identical analog may exhibit different ionization efficiency, extraction recovery, and chromatographic retention time, all of which are the key sources of variability that a co-eluting SIL-IS is intended to correct [3].

Quantitative Evidence for 1-Bromononane-d4: Comparative Analysis of Purity, Mass Shift, and Physical Properties


Isotopic Purity and Enrichment: A Minimum Specification for Analytical Accuracy

A primary differentiator for 1-Bromononane-d4 as an internal standard is its certified isotopic purity. This compound is specified at a minimum of 98 atom % D enrichment . In comparison, the unlabeled 1-bromononane has a natural abundance of deuterium (~0.015 atom % D), which is insufficient for use as an internal standard. While other deuterated standards may have similar purity specifications, this quantitative metric is the key procurement criterion that ensures minimal isotopic cross-talk and maximal signal-to-noise ratio in quantitative MS assays [1].

Mass Spectrometry Analytical Chemistry Stable Isotope Labeling

Mass Shift for MS Detection: Quantifying the Isotopic Distinction

The functional differentiation of 1-Bromononane-d4 from its parent molecule is its mass shift, a direct consequence of its deuteration pattern. The target compound, with the formula C9H15D4Br, possesses a molecular weight of 211.18 g/mol . Its unlabeled counterpart, 1-Bromononane (C9H19Br), has a molecular weight of 207.16 g/mol [1]. This difference is expressed as a nominal M+4 mass shift . While other analogs like 1-bromooctane (M+0 relative to itself) or even a d5-labeled version would have different mass shifts, the M+4 shift of this specific compound is its defining analytical feature, allowing it to be resolved from its non-deuterated analyte in mass spectrometry.

GC-MS LC-MS Method Development

Comparative Density and Chromatographic Behavior

While chemical reactivity is largely conserved, deuterium incorporation subtly alters physical properties like density. The density of 1-Bromononane-d4 is reported as approximately 1.11 g/mL at 25 °C . This represents a slight but quantifiable increase (approx. 2.4%) compared to the density of its unlabeled analog, 1-Bromononane, which is 1.084 g/mL at 25 °C [1]. This minor difference can influence chromatographic retention times under specific conditions, a phenomenon known as the 'deuterium isotope effect' in chromatography, which is a critical consideration during analytical method development and transfer [2].

Chromatography Method Transfer Physicochemical Properties

Primary Application Scenarios for 1-Bromononane-d4 in Research and Industry


Quantitative Internal Standard for 1-Bromononane in Environmental Fate and Metabolism Studies

1-Bromononane-d4 is specifically procured as a SIL-IS for the accurate quantification of its non-labeled counterpart in complex matrices. Its M+4 mass shift allows LC-MS or GC-MS methods to differentiate it from 1-bromononane, enabling precise correction for matrix effects, sample preparation losses, and instrument variability. This is essential in studies tracking the environmental degradation or biological metabolism of 1-bromononane, where it serves as an intermediate or reagent .

Mechanistic Probe in Organic Synthesis Using Kinetic Isotope Effects (KIE)

While its primary use is analytical, the deuterium label in 1-Bromononane-d4 makes it a potential mechanistic probe for investigating reactions where C-Br or C-H bond cleavage is the rate-determining step. The C-D bond is stronger than the C-H bond, leading to a slower reaction rate. By comparing the reaction kinetics of 1-Bromononane-d4 with 1-Bromononane, researchers can quantify a primary kinetic isotope effect (KIE) to validate or refute proposed reaction mechanisms, a well-established technique in physical organic chemistry [1].

NMR Spectroscopy: Lock and Reference Standard

Deuterated compounds are essential for modern NMR spectroscopy. While 1-Bromononane-d4 is not a typical solvent, its deuterium atoms make it suitable for use as an internal standard or in specific experiments where proton-free environments are needed. The deuterium signal can be used for field-frequency lock, ensuring high spectral resolution. Its use as a quantifiable reference in quantitative NMR (qNMR) assays for related alkyl bromides is a direct application of its defined isotopic purity and concentration [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromononane-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.